molecular formula C9H20O2Si B015443 3-[(Tert-butyldimethylsilyl)oxy]-1-propanal CAS No. 89922-82-7

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

Cat. No.: B015443
CAS No.: 89922-82-7
M. Wt: 188.34 g/mol
InChI Key: WGWCJTNWUFFGFH-UHFFFAOYSA-N
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Description

SB-218078 is a potent, selective, ATP-competitive, and cell-permeable inhibitor of checkpoint kinase 1 (Chk1). It inhibits the phosphorylation of cdc25C with an IC50 of 15 nM. This compound is less potent in inhibiting Cdc2 and protein kinase C (PKC) with IC50 values of 250 nM and 1000 nM, respectively .

Preparation Methods

The synthesis of SB-218078 involves the preparation of an indolocarbazole derivativeThe reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods are not widely documented, but the compound is generally synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

SB-218078 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB-218078 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

    Biology: Employed in studies to understand the role of checkpoint kinase 1 in DNA damage response and cell cycle arrest.

    Medicine: Investigated for its potential use in cancer therapy, particularly in enhancing the cytotoxicity of DNA-damaging agents.

    Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 .

Mechanism of Action

SB-218078 exerts its effects by inhibiting checkpoint kinase 1, which is involved in the phosphorylation of cdc25C. This inhibition prevents the activation of cdc2/cyclin B complex, leading to cell cycle arrest at the G2 phase. The compound also enhances the cytotoxicity of DNA-damaging agents by preventing the repair of damaged DNA, thereby promoting apoptosis .

Comparison with Similar Compounds

SB-218078 is unique in its high selectivity and potency as a checkpoint kinase 1 inhibitor. Similar compounds include:

SB-218078 stands out due to its high selectivity for checkpoint kinase 1 and its ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable tool in cancer research and therapy.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCJTNWUFFGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394793
Record name 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89922-82-7
Record name 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]propanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

DMSO (24 mmol) is added to oxalyl chloride (11 mmol) in 40 mL of CH2Cl2 cooled to −78° C. After 15 minutes, alcohol 46 (10 mmol) is added. After an additional 15 minutes, triethylamine (50 mmol) is added. The mixture is allowed to warm to 0° C. and then poured into 0.1 M HCl (100 mL). The phases are separated, and the aqueous phase is extracted with ethyl acetate (2×100 mL). The organic phases are washed with water (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo. The mixture is purified by flash chromatography to give the product as a colorless oil.
Name
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of anhydrous dimethylsulfoxide (0.05 mole) in anhydrous methylene chloride (100 ml) cooled to 0° C. under nitrogen with stirring is added a solution of oxalyl chloride (0.05 mole) in anhydrous methylene chloride (100 ml). After stirring for 15 minutes, a solution of 1-tert-Butyldimethylsilyloxy-3-hydroxypropane (0.04 mole) in methylene chloride (150 ml) is added over a period of 30 minutes. Then the reaction is quenched by adding triethyl amine (1 mole) slowly. The reaction mixtureis diluted with ethyl acetate (200 ml), washed with water (75 ml), brine (75 ml), dried and concentrated. The product is used as such in the subsequent condensation step.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Tetrapropylammonium perruthenate (0.18 g, 5.3 mmol) was added to a mixture of methylene chloride (20 mL) and acetonitrile (2 mL) containing 3-(tert-butyldimethylsilyloxy)-propanol (2 g, 0.01 mmol), N-methylmorpholine N-oxide (1.76 g) and 4 Å molecular sieves. The reaction mixture was stirred at RT overnight and then filtered through a pad of silica gel. The filtrate was concentrated under vacuo to afford 3-(tert-butyldimethylsilyloxy)-propionaldehyde (1.3 g, 66%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
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3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Reactant of Route 6
Reactant of Route 6
3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

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